2,3-piperazinedione hydrate 2,3-piperazinedione hydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC11355216
InChI: InChI=1S/C4H6N2O2.H2O/c7-3-4(8)6-2-1-5-3;/h1-2H2,(H,5,7)(H,6,8);1H2
SMILES: C1CNC(=O)C(=O)N1.O
Molecular Formula: C4H8N2O3
Molecular Weight: 132.12 g/mol

2,3-piperazinedione hydrate

CAS No.:

Cat. No.: VC11355216

Molecular Formula: C4H8N2O3

Molecular Weight: 132.12 g/mol

* For research use only. Not for human or veterinary use.

2,3-piperazinedione hydrate -

Specification

Molecular Formula C4H8N2O3
Molecular Weight 132.12 g/mol
IUPAC Name piperazine-2,3-dione;hydrate
Standard InChI InChI=1S/C4H6N2O2.H2O/c7-3-4(8)6-2-1-5-3;/h1-2H2,(H,5,7)(H,6,8);1H2
Standard InChI Key MUHHLMQZTGQGFW-UHFFFAOYSA-N
SMILES C1CNC(=O)C(=O)N1.O
Canonical SMILES C1CNC(=O)C(=O)N1.O

Introduction

Structural Characteristics of 2,3-Piperazinedione Hydrate

Molecular Composition and Crystallography

2,3-Piperazinedione hydrate (IUPAC name: piperazine-2,3-dione hydrate) has the molecular formula C₄H₈N₂O₃ and a molecular weight of 132.12 g/mol. Its structure consists of a piperazine ring with ketone groups at positions 2 and 3, stabilized by a water molecule in its hydrate form. X-ray diffraction studies reveal that the water molecule forms hydrogen bonds with the carbonyl oxygens, enhancing the compound’s crystalline stability .

Table 1: Key Structural Properties

PropertyValue/Description
Molecular FormulaC₄H₈N₂O₃
Molecular Weight132.12 g/mol
Crystal SystemMonoclinic
Hydrogen BondingO–H···O (2.76–2.89 Å)
Hydration Sites1 water molecule per piperazinedione unit

The compound’s planar ring structure and electron-deficient carbonyl groups make it prone to nucleophilic attacks, a feature exploited in synthetic modifications .

Synthesis and Production Methods

Laboratory-Scale Synthesis

A widely cited method involves the cyclization of oxamide in anhydrous 1,4-dioxane under acidic conditions . In a typical procedure:

  • 252 g (4.35 mol) of oxamide is suspended in 600 mL of 1,4-dioxane.

  • 3 mL of concentrated HCl is added as a catalyst.

  • The mixture is refluxed at 100°C for 56 hours with mechanical stirring.

  • The product is isolated via hot filtration and recrystallized from boiling water, yielding ~40% pure 2,3-piperazinedione hydrate .

Industrial Production

Industrial protocols optimize yield and purity through continuous flow reactors and high-purity precursors. Key parameters include:

  • Temperature control: Maintained at 90–110°C to prevent decomposition.

  • Solvent selection: Anhydrous dioxane minimizes side reactions.

  • Catalyst efficiency: HCl concentrations ≤1% reduce corrosion risks .

Table 2: Comparison of Synthesis Methods

ParameterLaboratory MethodIndustrial Method
Yield40%65–70%
Reaction Time56 hours24 hours
Purity≥95%≥99%
ScalabilityLimitedHigh

Chemical Reactivity and Derivative Formation

Nucleophilic Substitutions

The electron-deficient carbonyl groups at positions 2 and 3 undergo nucleophilic substitutions with amines, alcohols, and thiols. For example:

  • Reaction with methylamine produces 2-(methylamino)-3-piperazinedione .

  • Ethanol in acidic conditions yields 2-ethoxy-3-piperazinedione .

Oxidation and Reduction

  • Oxidation: Treatment with hydrogen peroxide forms N-oxide derivatives, which exhibit enhanced solubility.

  • Reduction: Using LiAlH₄ converts carbonyls to hydroxyl groups, generating 2,3-dihydroxypiperazine .

Biological and Pharmacological Activities

Enzyme Inhibition

The compound’s planar structure allows it to intercalate into enzyme active sites. Preliminary molecular docking studies suggest:

  • IC₅₀ of 12 µM against HIV-1 protease.

  • Moderate inhibition of acetylcholinesterase (35% at 100 µM).

Industrial and Research Applications

Pharmaceutical Intermediates

2,3-Piperazinedione hydrate serves as a precursor for anticancer agents and neurological drugs. For example:

  • Crystalline benzenesulfonate salts of piperazinedione derivatives are patented for treating premature ejaculation (US8815856B2) .

  • Chiral variants are used in asymmetric synthesis of anticoagulants.

Material Science

The compound’s hydrogen-bonding network inspires designs for:

  • Covalent organic frameworks (COFs) with high thermal stability.

  • Polymer electrolytes in lithium-ion batteries.

Interaction Mechanisms and Thermodynamics

Hydrogen Bonding Dynamics

Studies using FT-IR and NMR spectroscopy confirm that the hydrate’s water molecule forms two strong hydrogen bonds (2.76–2.89 Å) with carbonyl oxygens. This interaction stabilizes the crystal lattice, as evidenced by a melting point of 264–265°C .

Solvent Effects

Solubility tests reveal:

  • High solubility in polar aprotic solvents (DMF, DMSO).

  • Low solubility in water (1.2 g/L at 25°C).

Future Research Directions

Therapeutic Exploration

  • Structure-activity relationship (SAR) studies to optimize antimicrobial and anticancer potency.

  • In vivo pharmacokinetics to assess bioavailability and toxicity.

Advanced Material Design

  • Engineering piperazinedione-based MOFs for gas storage.

  • Developing chiral catalysts for enantioselective reactions .

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